molecular formula C23H26O3P2 B12525031 Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate CAS No. 661459-86-5

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate

Cat. No.: B12525031
CAS No.: 661459-86-5
M. Wt: 412.4 g/mol
InChI Key: MBKAIKOPCLWKFT-UHFFFAOYSA-N
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Description

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both phosphonate and phosphanyl groups, making it a versatile reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate typically involves the reaction of diphenylphosphine with diethyl phosphite in the presence of a base. This reaction is often carried out under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:

Ph2P-H+(EtO)2P(O)HPh2P-CH(Ph)-P(O)(OEt)2\text{Ph}_2\text{P-H} + \text{(EtO)}_2\text{P(O)H} \rightarrow \text{Ph}_2\text{P-CH(Ph)-P(O)(OEt)}_2 Ph2​P-H+(EtO)2​P(O)H→Ph2​P-CH(Ph)-P(O)(OEt)2​

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. Common catalysts include palladium or copper complexes, which facilitate the coupling of phosphine and phosphonate groups.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research explores its use in drug design and as a potential therapeutic agent.

    Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism by which diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(benzylamino)[2-(diphenylphosphanyl)phenyl]methyl]phosphonate
  • Diethyl (4-chlorophenyl)aminomethylphosphonate
  • Diethyl (4-methoxyphenyl)aminomethylphosphonate

Uniqueness

Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other phosphonates, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

661459-86-5

Molecular Formula

C23H26O3P2

Molecular Weight

412.4 g/mol

IUPAC Name

[diethoxyphosphoryl(phenyl)methyl]-diphenylphosphane

InChI

InChI=1S/C23H26O3P2/c1-3-25-28(24,26-4-2)23(20-14-8-5-9-15-20)27(21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,3-4H2,1-2H3

InChI Key

MBKAIKOPCLWKFT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OCC

Origin of Product

United States

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